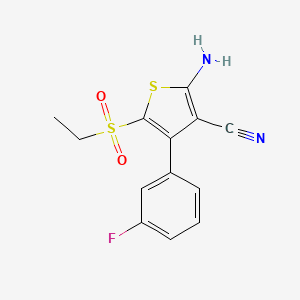

2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C13H11FN2O2S2 |

|---|---|

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

2-amino-5-ethylsulfonyl-4-(3-fluorophenyl)thiophene-3-carbonitrile |

InChI |

InChI=1S/C13H11FN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-4-3-5-9(14)6-8/h3-6H,2,16H2,1H3 |

InChI-Schlüssel |

FJRXJQMDABSEDT-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Thiophene Formation

The Gewald reaction is the most widely reported method for constructing 2-aminothiophene-3-carbonitrile derivatives. For this compound, the reaction involves:

-

3-Fluorophenylacetone as the ketone component.

-

Malononitrile as the active methylene source.

-

Elemental sulfur as the sulfur donor.

| Component | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Fluorophenylacetone | 1.0 | Ethanol/THF | 60–80°C | 12–24h | 70–85% |

| Malononitrile | 1.2 | ||||

| Sulfur | 1.5 |

The reaction proceeds via Knoevenagel condensation to form an α,β-unsaturated intermediate, followed by cyclization with sulfur to yield 2-amino-4-(3-fluorophenyl)thiophene-3-carbonitrile .

Sulfonation at Position 5

Introducing the ethylsulfonyl group at position 5 requires two steps:

Step 1: Thiolation

Step 2: Oxidation to Sulfonyl

-

Reagents : Hydrogen peroxide (H₂O₂) or Oxone® in acetic acid.

-

Yield : 60–75% after purification via recrystallization (ethanol/water).

Critical Note : Direct sulfonation using ethylsulfonyl chloride is less common due to steric hindrance at position 5.

Alternative Synthetic Routes

Michael Addition-Cyclization Strategy

A modified approach involves:

-

Michael Addition : Cyanothioacetamide reacts with α-bromochalcone (derived from 3-fluorobenzaldehyde) to form a thioacrylamide intermediate.

-

Cyclization : Intramolecular cyclization under basic conditions (KOH/EtOH) yields the thiophene core.

-

Sulfonation : As described in Section 1.2.

Advantages :

Post-Functionalization of Pre-Constructed Thiophenes

Starting with 4-(3-fluorophenyl)thiophene-3-carbonitrile , the sequence involves:

-

Nitration at Position 5 : HNO₃/H₂SO₄, 0°C.

-

Reduction to Amine : H₂/Pd-C, 50 psi.

Limitations :

Optimization Challenges and Solutions

regioselectivity in Sulfonation

Position 5 sulfonation is favored due to the electron-withdrawing cyano group at position 3, which deactivates positions 2 and 4. Computational studies (DFT) confirm the electrophilic susceptibility of position 5.

Solvent and Catalyst Selection

-

Gewald Reaction : Ethanol outperforms DMF in minimizing side products.

-

Sulfonation : Acetic acid enhances reaction rate by protonating intermediates.

Analytical Validation

Key Characterization Data :

-

¹H NMR (DMSO-d₆): δ 7.62 (tt, J = 8.7, 3.1 Hz, 1H, Ar-H), 6.14 (s, 2H, NH₂), 3.45 (q, J = 7.3 Hz, 2H, SO₂CH₂), 1.32 (t, J = 7.3 Hz, 3H, CH₃).

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: It could be explored as a lead compound for drug development, targeting specific enzymes or receptors.

Industry: The compound may find use in the development of advanced materials, such as organic semiconductors or dyes.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent type, position, and electronic properties. Key comparisons include:

Key Observations:

- Sulfonyl vs.

- Fluorophenyl Position: The 3-fluorophenyl substituent in the target compound vs. 4-fluorophenyl in other analogs (e.g., ) could alter steric and electronic effects, influencing binding affinity in enzyme inhibition.

- Core Heterocycle: Replacing thiophene with furan (as in ) reduces aromaticity and alters electronic distribution, which may affect reactivity and bioactivity.

Physicochemical and Spectral Properties

- Melting Points: Analogous compounds like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile melt at 118–119°C , while substituents like ethylsulfonyl (bulkier, polar) may raise or lower this range depending on crystallinity.

- Spectral Data: IR spectra of related compounds show characteristic N–H (~3200 cm⁻¹), C≡N (~2200 cm⁻¹), and C=C (~1600 cm⁻¹) stretches , which would be consistent in the target compound.

Biologische Aktivität

2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile is a complex organic compound notable for its unique molecular structure, which includes a thiophene ring, an ethylsulfonyl group, an amino group, a fluorophenyl substituent, and a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 310.4 g/mol. The presence of the ethylsulfonyl group enhances its solubility and reactivity compared to similar compounds, making it a candidate for various biological applications.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.4 g/mol |

| Functional Groups | Amino, Ethylsulfonyl, Fluorophenyl, Carbonitrile |

| Core Structure | Thiophene ring |

Anticancer Properties

Recent studies have indicated that compounds related to thiophene derivatives exhibit significant anticancer activity. For instance, structural modifications in similar thiophene compounds have shown promising results in inhibiting cancer cell proliferation. Research demonstrates that the presence of an amino group and various substituents can enhance the cytotoxicity against different cancer cell lines.

- Case Study : A study on thiophene derivatives showed that modifications at the 4-position could lead to increased potency against breast cancer cells (MCF-7). The introduction of the ethylsulfonyl group in this compound is hypothesized to improve its interaction with cellular targets involved in cancer progression.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through the modulation of inflammatory pathways. Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, which are critical in inflammatory responses.

The biological activity of this compound is believed to involve:

- Receptor Binding : The compound may interact with specific receptors or enzymes involved in inflammation and tumor growth.

- Signal Transduction Pathways : It potentially alters pathways such as NF-kB and MAPK, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of this compound:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile | Lacks ethylsulfonyl group | Lower solubility and reactivity |

| 5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile | Lacks amino group | Different reactivity profile |

| 2-Amino-5-(methylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile | Contains methyl instead of ethyl sulfonyl group | Variation in solubility and potential activity |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via a modified Gewald reaction , which involves:

- Step 1 : Condensation of a ketone or aldehyde (e.g., 3-fluorophenylacetone) with sulfur and an α-cyanoester.

- Step 2 : Introduction of the ethylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate (e.g., using H₂O₂/CH₃COOH or KMnO₄ in acidic conditions) .

Q. Key Considerations :

- Solvent : Ethanol or DMF improves solubility of aromatic intermediates.

- Catalysts : Piperidine or morpholine accelerates cyclization .

- Yield Optimization : Monitoring pH (6–8) and temperature (60–80°C) minimizes side reactions like over-oxidation .

Q. Example Protocol :

| Step | Reagents/Conditions | Intermediate | Yield Range |

|---|---|---|---|

| 1 | 3-Fluorophenylacetone, S₈, ethyl cyanoacetate, EtOH, 70°C | Thiophene-3-carbonitrile core | 50–65% |

| 2 | Ethyl mercaptan, K₂CO₃, DMF → H₂O₂/CH₃COOH | Ethylsulfonyl derivative | 30–45% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR :

- FT-IR : CN stretch (~2200 cm⁻¹), SO₂ asymmetric/symmetric stretches (~1300/1150 cm⁻¹) .

- X-ray Crystallography : Resolves regiochemistry of substituents (e.g., para vs. meta fluorophenyl placement) .

Validation : Cross-reference with computational models (DFT) to confirm electronic effects of the ethylsulfonyl group .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence reactivity in nucleophilic substitution reactions?

The ethylsulfonyl moiety is a strong electron-withdrawing group, activating the thiophene ring for SNAr reactions . Example:

Q. Mechanistic Insight :

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Case Study : Inconsistent IC₅₀ values for similar thiophene derivatives may arise from:

Q. Example Data Comparison :

| Derivative | Substituent | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) |

|---|---|---|---|

| A | 3-Fluorophenyl | 12.5 | 8.2 |

| B | 4-Chlorophenyl | 25.0 | >50 |

Resolution : The 3-fluorophenyl group enhances membrane permeability in Gram-negative bacteria but reduces compatibility with human kinase targets .

Q. What computational strategies predict SAR for target-specific optimization?

- Molecular Docking : Prioritize PD-L1 or CYP450 targets using AutoDock Vina (e.g., fluorophenyl moiety’s hydrophobic interaction with PD-L1 pocket ).

- QSAR Models : Use Hammett constants (σ) to correlate substituent electronic effects with activity. Example:

Validation : Synthesize top-scoring virtual hits and validate via SPR (surface plasmon resonance) binding assays .

Q. How to address low solubility in pharmacological assays?

Q. Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonyl Group Introduction

| Method | Reagents | Temperature | Yield | Side Reactions |

|---|---|---|---|---|

| Oxidation (H₂O₂/CH₃COOH) | 30% H₂O₂, glacial acetic acid | 50°C | 45% | Over-oxidation to sulfonic acid |

| Nucleophilic Substitution | NaSH, EtOH | Reflux | 30% | Thiol byproduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.